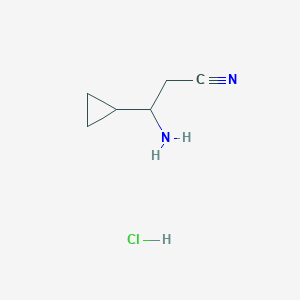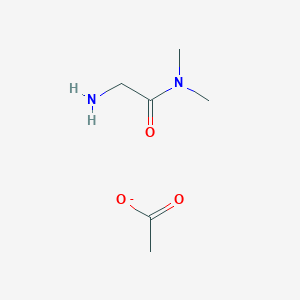![molecular formula C16H20BrNO3 B11822025 benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)
benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(bromometil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo es un compuesto orgánico complejo con una estructura única que incluye un grupo bromometil, un anillo hexahidro-furo-piridina y un éster carboxilato. Este compuesto es de interés en varios campos de la química y la biología debido a su potencial reactividad y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(bromometil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo generalmente involucra múltiples pasos. Un método común incluye la bromación de un compuesto precursor utilizando N-bromosuccinimida (NBS) en presencia de un iniciador radical como el azo-bisisobutironitrilo (AIBN) en un solvente como el tetracloruro de carbono (CCl4) . Las condiciones de reacción a menudo requieren temperaturas controladas y tiempos de reacción específicos para garantizar que se obtenga el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(bromometil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo se somete a varias reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo bromometil puede participar en reacciones de sustitución nucleofílica (SN1 y SN2), donde el átomo de bromo es reemplazado por otros nucleófilos.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando el estado de oxidación de átomos específicos dentro de la molécula.
Reacciones de Acoplamiento: Puede estar involucrado en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar nuevos enlaces carbono-carbono.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen hidróxido de sodio (NaOH) o terc-butóxido de potasio (KOtBu) en solventes apróticos polares como el dimetilsulfóxido (DMSO).
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir varios derivados sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes compuestos funcionalizados.
Aplicaciones Científicas De Investigación
El 2-(bromometil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas y en el estudio de mecanismos de reacción.
Medicina: Se investiga su posible uso en el desarrollo de fármacos y como un farmacóforo en química medicinal.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-(bromometil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo implica su interacción con dianas moleculares a través de sus grupos funcionales. El grupo bromometil puede formar enlaces covalentes con sitios nucleofílicos en moléculas biológicas, potencialmente alterando su función. La estructura del anillo furo-piridina también puede interactuar con receptores o enzimas específicos, influyendo en las vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(Clorometil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo
- 2-(Yodometil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo
- 2-(Hidroximetil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo
Singularidad
La singularidad del 2-(bromometil)-3,3a,4,5,7,7a-hexahidro-2H-furo[2,3-c]piridina-6-carboxilato de bencilo radica en su grupo bromometil, que proporciona una reactividad distinta en comparación con sus análogos cloro, yodo e hidroxilo. Esta reactividad puede explotarse en diversas aplicaciones sintéticas y biológicas, convirtiéndolo en un compuesto valioso en investigación e industria.
Propiedades
Fórmula molecular |
C16H20BrNO3 |
|---|---|
Peso molecular |
354.24 g/mol |
Nombre IUPAC |
benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
Clave InChI |
PYESLKOIIXXBHE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)
![N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B11821956.png)




![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)

![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)




